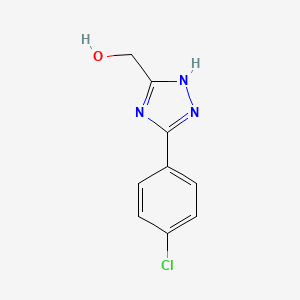

1H-1,2,4-Triazole-5-methanol, 3-(4-chlorophenyl)-

Beschreibung

1H-1,2,4-Triazole-5-methanol, 3-(4-chlorophenyl)- is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 3 and a hydroxymethyl (-CH₂OH) group at position 5. The 1,2,4-triazole scaffold is renowned for its pharmacological versatility, including antifungal, antitumor, and antimicrobial activities. The 4-chlorophenyl moiety enhances lipophilicity and bioactivity by promoting interactions with hydrophobic enzyme pockets, while the hydroxymethyl group may improve solubility and metabolic stability.

Eigenschaften

Molekularformel |

C9H8ClN3O |

|---|---|

Molekulargewicht |

209.63 g/mol |

IUPAC-Name |

[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanol |

InChI |

InChI=1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)9-11-8(5-14)12-13-9/h1-4,14H,5H2,(H,11,12,13) |

InChI-Schlüssel |

XIJUOTROAIAJMZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=NNC(=N2)CO)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Suzuki-Miyaura Coupling for Aryl Functionalization

The 4-chlorophenyl group is introduced via palladium-catalyzed cross-coupling. A boronic ester of 4-chlorophenyl is reacted with a triazole-methanol precursor bearing a halogen (e.g., bromine) at position 3.

Example protocol :

-

React 3-bromo-1H-1,2,4-triazole-5-methanol with 4-chlorophenylboronic acid (1.2 eq) in dioxane/water (4:1).

-

Add Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq).

-

Heat at 80°C for 12 hours.

-

Purify via column chromatography (ethyl acetate/hexane).

Yield : 78% .

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency. A one-pot method involves aminoguanidine hydrochloride and 4-chlorophenylacetic acid under alkaline conditions .

Example protocol :

-

Mix aminoguanidine hydrochloride (1.0 eq) and 4-chlorophenylacetic acid (1.0 eq) in ethanol.

-

Add NaOH (2 eq) and irradiate at 170°C for 25 minutes.

Reductive Amination for Hydroxymethylation

The hydroxymethyl group (-CH₂OH) is introduced via reductive amination of a triazole-carbaldehyde intermediate .

Example protocol :

-

Oxidize 3-(4-chlorophenyl)-1H-1,2,4-triazole-5-carbaldehyde using MnO₂.

-

Reduce with NaBH₄ in methanol at 0°C.

-

Neutralize with acetic acid and extract with dichloromethane.

Yield : 68% .

Comparative Analysis of Methods

Spectroscopic Validation

Challenges and Optimization

-

Impurity Control : Byproducts like 4-amino-1,2,4-triazole form if reaction temperatures exceed 130°C .

-

Solvent Choice : Ethanol improves crystallization vs. methanol, which risks over-reduction .

-

Catalyst Loading : Pd(PPh₃)₄ at 5 mol% balances cost and activity .

Industrial Applications and Scalability

The cyclocondensation method (Method 1) is preferred for kilogram-scale production due to its robustness . Patent CN105906575A reports a 90% yield at 10L scale using methyl formate and ammonium chloride .

Emerging Techniques

Analyse Chemischer Reaktionen

Oxidation Reactions

The methanol group at the 5-position undergoes oxidation to form a carboxylic acid. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) : Converts the alcohol to a carboxylic acid under acidic conditions.

-

Chromium trioxide (CrO₃) : Achieves similar transformations in aqueous acidic media.

While specific data for this compound is limited, analogous triazole derivatives demonstrate this reactivity.

Reduction Reactions

The triazole ring can be partially or fully reduced, altering its electronic properties. For example:

-

Lithium aluminum hydride (LiAlH₄) : Reduces the triazole ring to form dihydrotriazole derivatives, which exhibit distinct chemical behavior.

-

Sodium borohydride (NaBH₄) : May facilitate ring reduction under specific conditions.

Reduction is critical for modulating biological activity, as observed in dihydro-1,2,4-triazole derivatives .

Substitution at the Chlorophenyl Group

The chlorine atom in the 4-chlorophenyl substituent is susceptible to nucleophilic aromatic substitution (NAS) under basic conditions. Typical reagents include:

-

Sodium methoxide (NaOCH₃) : Replaces Cl with a methoxy group.

-

Potassium cyanide (KCN) : Substitutes Cl with a cyano group.

These reactions proceed via a two-step mechanism: deprotonation to form a carbanion, followed by nucleophilic attack .

| Nucleophile | Product | Conditions | Reference |

|---|---|---|---|

| NaOCH₃ | 4-methoxyphenyl triazole derivative | Basic aqueous medium | |

| KCN | 4-cyano phenyl triazole derivative | Polar aprotic solvent |

Biological Activity and Functionalization

While not directly related to chemical reactivity, the compound’s derivatives (e.g., hydrazones) exhibit antiviral and anticancer properties. For example, triazole-thione hybrids show activity against melanoma and breast cancer cell lines . These findings highlight the importance of structural modifications for therapeutic applications.

Analytical Characterization

Key analytical techniques for verifying the compound’s structure include:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. A study focused on mercapto-substituted 1,2,4-triazoles highlighted their potential as chemotherapeutic agents against various bacterial strains and fungi. The synthesis of these compounds involved reactions with different aldehydes and thioglycolic acid, resulting in derivatives that demonstrated promising antimicrobial activity against both bacteria and yeast-like fungi .

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer effects. A notable study indicated that certain triazole-thiones exhibited chemopreventive properties. The mechanism was attributed to their ability to induce apoptosis in cancer cells, suggesting that 1H-1,2,4-triazole-5-methanol derivatives could be explored further for cancer treatment applications .

Fungicides

The triazole class of compounds is widely recognized for its fungicidal properties. The application of triazoles in agriculture primarily involves their use as fungicides to control plant diseases caused by various fungal pathogens. Research indicates that the incorporation of triazole compounds can enhance crop yield and protect against fungal infections .

Synthesis and Characterization

The synthesis of 1H-1,2,4-triazole derivatives typically involves the reaction of hydrazines with carbonyl compounds or isothiocyanates under acidic or basic conditions. Characterization techniques such as NMR spectroscopy, FTIR, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .

Case Study 1: Antimicrobial Screening

In a recent study, a series of novel triazole derivatives were synthesized and tested for antimicrobial activity using the agar-well diffusion method. Among the synthesized compounds, several exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that the presence of the chlorophenyl group enhanced the antimicrobial efficacy of the triazole nucleus .

Case Study 2: Agricultural Efficacy

A field trial was conducted to evaluate the effectiveness of a triazole-based fungicide on crops affected by Fusarium species. The results demonstrated a marked reduction in disease incidence and an increase in crop yield compared to untreated controls. This study underscores the potential of triazole compounds in agricultural applications .

Wirkmechanismus

The mechanism of action of 1H-1,2,4-Triazole-5-methanol, 3-(4-chlorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with active site residues, leading to inhibition of enzyme activity or modulation of receptor function. The 4-chlorophenyl group can enhance the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and biological activities of compounds sharing the 1,2,4-triazole core and 4-chlorophenyl substituents:

Key Comparative Insights

Structural Variations and Bioactivity: The target compound’s hydroxymethyl group distinguishes it from analogs with carboxylic acid (), thiazolidinone (), or propynyloxy () substituents. These groups influence solubility, target binding, and metabolic stability. The antifungal compound 1p () incorporates a thiazolidinone-piperazine hybrid structure, which may enhance membrane penetration and target binding in mycobacterial enzymes.

Synthetic Routes :

- The target compound’s synthesis likely parallels methods in (InCl₃-mediated coupling) and (POCl₃ cyclization). For instance, describes using POCl₃ to cyclize hydrazides into 1,2,4-triazoles, a method applicable to the hydroxymethyl derivative.

Pharmacological Performance: The 1,2,3-triazole analog () demonstrates potent antitumor activity (GP = 68.09%), suggesting that the 1,2,4-triazole core in the target compound may retain similar efficacy if evaluated in analogous assays. Compound 1p’s MIC of 4 mg/mL () highlights the role of auxiliary heterocycles (e.g., thiazolidinone) in enhancing antifungal potency, a feature absent in the target compound.

Physicochemical Properties :

- The trifluoromethylphenyl-substituted triazole () has a higher molecular weight (377.748 g/mol) and lipophilicity compared to the target compound, which may affect bioavailability.

Biologische Aktivität

1H-1,2,4-Triazole-5-methanol, 3-(4-chlorophenyl)-, commonly referred to as 4-Chlorophenyl Triazole , is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological applications.

- Molecular Formula : C₉H₈ClN₃O

- Molecular Weight : 209.63 g/mol

- CAS Number : 133902-66-6

- Melting Point : 141–145 °C

The compound features a triazole ring which is known for its role in various biological activities.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. For instance, compounds with a triazole core have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Bet-TZ1 | A375 (melanoma) | 22.41 | |

| Bet-TZ3 | MDA-MB-231 (breast) | >100 | |

| Bet-TZ1 | HT-29 (colorectal) | 46.92 |

In a study evaluating the cytotoxic effects of synthesized triazole derivatives, it was found that Bet-TZ1 exhibited selective toxicity towards melanoma cells while sparing non-malignant cells, indicating a promising therapeutic index for targeted cancer treatment .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been explored. A study indicated that compounds similar to 1H-1,2,4-Triazole-5-methanol demonstrated significant activity against various bacterial strains. The mechanism is believed to involve the disruption of microbial cell wall synthesis and inhibition of key metabolic pathways.

Enzyme Inhibition

The nitrogen atoms in the triazole ring are crucial for enzyme-inhibitor interactions. Research has shown that these compounds can act as effective inhibitors for several enzymes involved in cancer metabolism and microbial resistance mechanisms .

Case Study 1: Cytotoxicity Assessment

A comprehensive study assessed the cytotoxicity of several triazole derivatives against human melanoma IGR39 and pancreatic carcinoma Panc-1 cell lines using the MTT assay. The results indicated that certain derivatives exhibited higher selectivity towards cancer cells compared to normal cells, with IC50 values suggesting potential for further development as anticancer agents .

Case Study 2: Anti-inflammatory Properties

Another investigation into substituted triazoles revealed anti-inflammatory effects at doses of 100 mg/kg in animal models. The compounds demonstrated significant reduction in inflammation markers, supporting their potential use in treating inflammatory diseases alongside cancer .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-chlorophenyl)-1H-1,2,4-triazole-5-methanol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl compounds. For example, intermediate triazole-thiol derivatives (e.g., 3-(4-chlorophenyl)-1,2,4-triazole-5-thiol) are synthesized via reactions with 4-chlorobenzoyl chloride or analogous reagents under reflux conditions in ethanol or THF . Optimization may include factorial design experiments to evaluate variables such as temperature (80–120°C), reaction time (6–24 hours), and stoichiometric ratios of reagents . Purity can be monitored via HPLC or TLC using silica gel plates.

Q. How can the structural integrity of this triazole derivative be validated post-synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. For example, similar triazole compounds (e.g., 3-{[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]methyl}-4-m-tolyl-1H-1,2,4-triazole-5(4H)-thione) have been resolved using SCXRD to determine bond angles, torsion angles, and hydrogen-bonding networks . Complementary techniques include FT-IR for functional group analysis (e.g., -OH stretch at ~3200 cm⁻¹) and NMR (¹H/¹³C) for verifying substituent positions .

Q. What analytical methods are suitable for assessing purity and stability?

- Methodological Answer : High-resolution mass spectrometry (HRMS) or ESI-MS can confirm molecular weight (e.g., m/z 756 [M+H]+ for related compounds ). Stability studies under varying pH, temperature, and light exposure should follow ICH guidelines, using accelerated degradation experiments monitored via UPLC-PDA. Purity ≥95% is typically required for biological testing .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict electronic properties (HOMO-LUMO gaps) and reactive sites. For instance, ICReDD’s approach integrates reaction path searches using quantum mechanics to identify energetically favorable intermediates, reducing trial-and-error experimentation . Molecular docking (AutoDock Vina) against target proteins (e.g., fungal CYP51 for antifungal studies) can prioritize derivatives for synthesis .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer : Contradictions often arise from variations in assay protocols (e.g., MIC values in antifungal studies). A meta-analysis framework is recommended:

- Step 1 : Standardize data using Z-score normalization.

- Step 2 : Apply multivariate regression to isolate variables (e.g., solvent polarity, cell line viability).

- Step 3 : Validate via orthogonal assays (e.g., time-kill curves vs. microdilution) .

- Reference : Bevington and Robinson’s error propagation methods can quantify uncertainty .

Q. What strategies enable efficient scale-up from lab-scale to pilot-scale synthesis?

- Methodological Answer : Utilize reaction engineering principles:

- Reactor Design : Continuous flow reactors improve heat/mass transfer for exothermic steps .

- Separation : Membrane technologies (e.g., nanofiltration) or crystallization gradients can isolate the product .

- Process Control : Implement PAT (Process Analytical Technology) tools like in-line Raman spectroscopy for real-time monitoring .

Q. How can the compound’s mechanism of action be elucidated in complex biological systems?

- Methodological Answer : Combine -omics approaches:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.